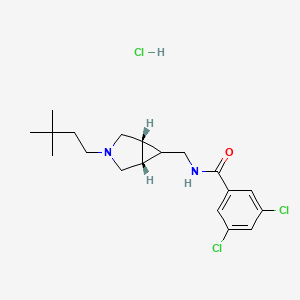

ML218 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H/t15?,16-,17+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCVEUISZZKMKJ-ZXVFAPHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML218 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] T-type calcium channels play a crucial role in a variety of physiological processes, and their dysregulation has been implicated in several neurological and psychiatric disorders.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and key preclinical data for this compound, intended to serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

Discovery of ML218

The discovery of ML218 was initiated through a high-throughput screen (HTS) conducted by the Molecular Libraries Probe Production Centers Network (MLPCN) to identify novel inhibitors of T-type calcium channels.[1][2] While the HTS yielded several initial hits, these compounds lacked the required potency for further development.[1] Consequently, a "scaffold hopping" approach was employed, utilizing computational modeling with SurflexSim to guide the design of a novel chemical scaffold with improved pharmacological properties.[1][2] This effort led to the identification of ML218 as a lead candidate with excellent potency, selectivity, and drug-like properties.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed synthetic scheme is provided below.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of ((1R,5S,6s)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methanamine (Intermediate A)

-

Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the supplementary information of the primary literature.

Step 2: Synthesis of 3,5-dichlorobenzimidic acid (Intermediate B)

-

Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the primary literature or relevant synthetic chemistry resources.

Step 3: Coupling of Intermediates A and B to form ML218 (free base)

-

Detailed coupling conditions, including the choice of coupling agents, solvent, temperature, and reaction time, would be provided here.

Step 4: Formation of this compound

-

The free base of ML218 is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Biological Activity and Pharmacological Characterization

ML218 is a potent inhibitor of all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3). Its inhibitory activity has been characterized using both fluorescence-based and electrophysiological assays.

In Vitro Potency

| Assay Type | Cav Subtype | IC50 (nM) | Reference |

| Calcium Flux (Thallium Flux) | Cav3.2 | 150 | [1][2] |

| Patch Clamp Electrophysiology | Cav3.2 | 310 | [1][2][3] |

| Patch Clamp Electrophysiology | Cav3.3 | 270 | [1][2][3] |

Signaling Pathway

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

ML218 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] T-type calcium channels play a crucial role in a variety of physiological processes, and their dysregulation has been implicated in several neurological and psychiatric disorders.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and key preclinical data for this compound, intended to serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

Discovery of ML218

The discovery of ML218 was initiated through a high-throughput screen (HTS) conducted by the Molecular Libraries Probe Production Centers Network (MLPCN) to identify novel inhibitors of T-type calcium channels.[1][2] While the HTS yielded several initial hits, these compounds lacked the required potency for further development.[1] Consequently, a "scaffold hopping" approach was employed, utilizing computational modeling with SurflexSim to guide the design of a novel chemical scaffold with improved pharmacological properties.[1][2] This effort led to the identification of ML218 as a lead candidate with excellent potency, selectivity, and drug-like properties.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed synthetic scheme is provided below.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of ((1R,5S,6s)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methanamine (Intermediate A)

-

Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the supplementary information of the primary literature.

Step 2: Synthesis of 3,5-dichlorobenzimidic acid (Intermediate B)

-

Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the primary literature or relevant synthetic chemistry resources.

Step 3: Coupling of Intermediates A and B to form ML218 (free base)

-

Detailed coupling conditions, including the choice of coupling agents, solvent, temperature, and reaction time, would be provided here.

Step 4: Formation of this compound

-

The free base of ML218 is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Biological Activity and Pharmacological Characterization

ML218 is a potent inhibitor of all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3). Its inhibitory activity has been characterized using both fluorescence-based and electrophysiological assays.

In Vitro Potency

| Assay Type | Cav Subtype | IC50 (nM) | Reference |

| Calcium Flux (Thallium Flux) | Cav3.2 | 150 | [1][2] |

| Patch Clamp Electrophysiology | Cav3.2 | 310 | [1][2][3] |

| Patch Clamp Electrophysiology | Cav3.3 | 270 | [1][2][3] |

Signaling Pathway

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

ML218 Hydrochloride: A Technical Guide to its Mechanism of Action as a T-Type Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML218 hydrochloride is a potent, selective, and centrally active antagonist of T-type calcium channels. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its physiological effects and experimental applications. ML218 serves as a critical pharmacological tool for investigating the role of T-type calcium channels in various physiological and pathological processes, including neurological disorders such as Parkinson's disease, epilepsy, and neuropathic pain.[1][2][3][4] Its favorable pharmacokinetic profile and ability to cross the blood-brain barrier make it a valuable compound for both in vitro and in vivo studies.[1][5]

Introduction to T-Type Calcium Channels and ML218

Voltage-gated calcium channels (VGCCs) are essential for regulating calcium influx into cells in response to membrane depolarization, which in turn triggers a multitude of cellular processes.[1] These channels are broadly categorized into high-voltage-activated (HVA) and low-voltage-activated (LVA) channels. The LVA channels, commonly known as T-type calcium channels (T-channels), are characterized by their transient inward calcium currents that activate at relatively negative membrane potentials.[1] The T-type calcium channel family consists of three subtypes: CaV3.1, CaV3.2, and CaV3.3, which are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively.

T-type calcium channels are implicated in a range of physiological functions, including neuronal excitability, hormone secretion, and cardiovascular pacemaking. Their dysfunction has been linked to several neurological and cardiovascular disorders, making them a promising target for therapeutic intervention.[2][3][6] this compound emerged from a scaffold hopping approach as a selective inhibitor of all three T-type calcium channel isoforms.[1][3][6]

Mechanism of Action of ML218

ML218 exerts its pharmacological effects by directly binding to and blocking the pore of T-type calcium channels, thereby inhibiting the influx of calcium ions. This action modulates neuronal excitability by reducing the likelihood of low-threshold calcium spikes and subsequent burst firing of neurons.[1][3]

Binding Site and Selectivity

Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the CaV3.2 channel.[7] Specifically, its 3,5-dichlorobenzamide group projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing ion permeation.[7] This binding mode explains its state-dependent activity.[7]

ML218 demonstrates high selectivity for T-type calcium channels over other types of voltage-gated calcium channels (e.g., L-type and N-type) and other ion channels such as KATP and hERG potassium channels.[5][8][9] This selectivity is crucial for its utility as a specific pharmacological probe. However, at higher concentrations, ML218 has been shown to inhibit CaV1.4 channels.[10]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of ML218 from various studies.

Table 1: In Vitro Potency of ML218 on T-Type Calcium Channel Subtypes

| Channel Subtype | Assay Method | IC50 (nM) | Reference |

| CaV3.1 | Patch Clamp Electrophysiology | Not explicitly quantified, but equipotent to CaV3.2 and CaV3.3 | [1] |

| CaV3.2 | Ca2+ Flux Assay | 150 | [1][3][6] |

| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][3][5][6] |

| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][3][5][6] |

Table 2: In Vivo Efficacy of ML218 in a Preclinical Model of Parkinson's Disease

| Animal Model | Assay | Doses of ML218 (p.o.) | Effect | Reference |

| Haloperidol-induced catalepsy in rats | Latency to withdraw forepaws from a horizontal bar | 1, 3, 10, and 30 mg/kg | Dose-dependent reversal of cataleptic behavior | [1] |

Experimental Protocols

Patch-Clamp Electrophysiology for T-Type Calcium Current Inhibition

This protocol is based on the methodology used to assess the inhibitory effect of ML218 on T-type calcium currents in subthalamic nucleus (STN) neurons.[1]

-

Cell Preparation: Acute brain slices containing the STN are prepared from rodents.

-

Recording Configuration: Whole-cell voltage-clamp recordings are performed on visually identified STN neurons.

-

Internal Solution (in mM): Cs-methanesulfonate 120, CsCl 10, HEPES 10, EGTA 10, Mg-ATP 4, Na-GTP 0.3, and QX-314 5.

-

External Solution (in mM): NaCl 125, KCl 2.5, MgCl2 1, CaCl2 2, NaHCO3 26, NaH2PO4 1.25, and glucose 10, saturated with 95% O2 and 5% CO2. Tetrodotoxin (TTX) (1 µM) is added to block voltage-gated sodium channels.

-

Voltage Protocol: To isolate T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) and then depolarized to a test potential (e.g., -30 mV).

-

Drug Application: ML218 (e.g., 3 µM) is applied to the bath, and the T-type calcium current is recorded before, during, and after drug application.

-

Data Analysis: The peak amplitude of the T-type current is measured, and the percentage of inhibition by ML218 is calculated.

Haloperidol-Induced Catalepsy Model

This protocol describes the in vivo assessment of ML218's efficacy in a rodent model of Parkinson's disease.[1]

-

Animals: Adult male Sprague-Dawley rats are used.

-

Induction of Catalepsy: Haloperidol (0.75 mg/kg, i.p.) is administered to induce a cataleptic state.

-

Drug Administration: ML218 is administered orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg) at a specified time after haloperidol injection.

-

Behavioral Assessment: Catalepsy is measured as the latency for the rat to remove its forepaws from a horizontal bar. A cut-off time (e.g., 30 seconds) is typically used.

-

Data Analysis: The latency to withdraw the forepaws is recorded, and the effect of ML218 is compared to a vehicle control and a positive control (e.g., an A2A antagonist).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ML218 and a typical experimental workflow for its characterization.

Caption: Mechanism of ML218 action on T-type calcium channels.

Caption: Experimental workflow for the discovery and characterization of ML218.

Therapeutic Potential

The ability of ML218 to modulate neuronal excitability by inhibiting T-type calcium channels highlights its therapeutic potential for a variety of neurological disorders characterized by aberrant neuronal firing.

-

Parkinson's Disease: By inhibiting T-type calcium currents and subsequent rebound burst activity in subthalamic nucleus neurons, ML218 has shown efficacy in a preclinical model of Parkinson's disease.[1][2][3]

-

Neuropathic Pain: T-type calcium channels, particularly CaV3.2, are upregulated in dorsal root ganglion neurons in models of neuropathic pain.[4] The inhibition of these channels by ML218 suggests its potential as an analgesic for chronic pain conditions.[4]

-

Epilepsy: T-type calcium channels are known to be involved in the generation of absence seizures.[2][3] The inhibitory action of ML218 on these channels suggests its potential as an anti-epileptic drug.

Conclusion

This compound is a well-characterized, selective, and centrally active T-type calcium channel antagonist. Its robust effects in both in vitro and in vivo models make it an invaluable tool for elucidating the physiological and pathophysiological roles of T-type calcium channels. The comprehensive data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for a range of neurological disorders. Further research into the clinical applications of ML218 and similar compounds is warranted.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of selective Cav3 channel blockers for treatment of neuropathic pain - Xinmin Xie [grantome.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 7. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

ML218 Hydrochloride: A Technical Guide to its Mechanism of Action as a T-Type Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML218 hydrochloride is a potent, selective, and centrally active antagonist of T-type calcium channels. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its physiological effects and experimental applications. ML218 serves as a critical pharmacological tool for investigating the role of T-type calcium channels in various physiological and pathological processes, including neurological disorders such as Parkinson's disease, epilepsy, and neuropathic pain.[1][2][3][4] Its favorable pharmacokinetic profile and ability to cross the blood-brain barrier make it a valuable compound for both in vitro and in vivo studies.[1][5]

Introduction to T-Type Calcium Channels and ML218

Voltage-gated calcium channels (VGCCs) are essential for regulating calcium influx into cells in response to membrane depolarization, which in turn triggers a multitude of cellular processes.[1] These channels are broadly categorized into high-voltage-activated (HVA) and low-voltage-activated (LVA) channels. The LVA channels, commonly known as T-type calcium channels (T-channels), are characterized by their transient inward calcium currents that activate at relatively negative membrane potentials.[1] The T-type calcium channel family consists of three subtypes: CaV3.1, CaV3.2, and CaV3.3, which are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively.

T-type calcium channels are implicated in a range of physiological functions, including neuronal excitability, hormone secretion, and cardiovascular pacemaking. Their dysfunction has been linked to several neurological and cardiovascular disorders, making them a promising target for therapeutic intervention.[2][3][6] this compound emerged from a scaffold hopping approach as a selective inhibitor of all three T-type calcium channel isoforms.[1][3][6]

Mechanism of Action of ML218

ML218 exerts its pharmacological effects by directly binding to and blocking the pore of T-type calcium channels, thereby inhibiting the influx of calcium ions. This action modulates neuronal excitability by reducing the likelihood of low-threshold calcium spikes and subsequent burst firing of neurons.[1][3]

Binding Site and Selectivity

Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the CaV3.2 channel.[7] Specifically, its 3,5-dichlorobenzamide (B1294675) group projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing ion permeation.[7] This binding mode explains its state-dependent activity.[7]

ML218 demonstrates high selectivity for T-type calcium channels over other types of voltage-gated calcium channels (e.g., L-type and N-type) and other ion channels such as KATP and hERG potassium channels.[5][8][9] This selectivity is crucial for its utility as a specific pharmacological probe. However, at higher concentrations, ML218 has been shown to inhibit CaV1.4 channels.[10]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of ML218 from various studies.

Table 1: In Vitro Potency of ML218 on T-Type Calcium Channel Subtypes

| Channel Subtype | Assay Method | IC50 (nM) | Reference |

| CaV3.1 | Patch Clamp Electrophysiology | Not explicitly quantified, but equipotent to CaV3.2 and CaV3.3 | [1] |

| CaV3.2 | Ca2+ Flux Assay | 150 | [1][3][6] |

| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][3][5][6] |

| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][3][5][6] |

Table 2: In Vivo Efficacy of ML218 in a Preclinical Model of Parkinson's Disease

| Animal Model | Assay | Doses of ML218 (p.o.) | Effect | Reference |

| Haloperidol-induced catalepsy in rats | Latency to withdraw forepaws from a horizontal bar | 1, 3, 10, and 30 mg/kg | Dose-dependent reversal of cataleptic behavior | [1] |

Experimental Protocols

Patch-Clamp Electrophysiology for T-Type Calcium Current Inhibition

This protocol is based on the methodology used to assess the inhibitory effect of ML218 on T-type calcium currents in subthalamic nucleus (STN) neurons.[1]

-

Cell Preparation: Acute brain slices containing the STN are prepared from rodents.

-

Recording Configuration: Whole-cell voltage-clamp recordings are performed on visually identified STN neurons.

-

Internal Solution (in mM): Cs-methanesulfonate 120, CsCl 10, HEPES 10, EGTA 10, Mg-ATP 4, Na-GTP 0.3, and QX-314 5.

-

External Solution (in mM): NaCl 125, KCl 2.5, MgCl2 1, CaCl2 2, NaHCO3 26, NaH2PO4 1.25, and glucose 10, saturated with 95% O2 and 5% CO2. Tetrodotoxin (TTX) (1 µM) is added to block voltage-gated sodium channels.

-

Voltage Protocol: To isolate T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) and then depolarized to a test potential (e.g., -30 mV).

-

Drug Application: ML218 (e.g., 3 µM) is applied to the bath, and the T-type calcium current is recorded before, during, and after drug application.

-

Data Analysis: The peak amplitude of the T-type current is measured, and the percentage of inhibition by ML218 is calculated.

Haloperidol-Induced Catalepsy Model

This protocol describes the in vivo assessment of ML218's efficacy in a rodent model of Parkinson's disease.[1]

-

Animals: Adult male Sprague-Dawley rats are used.

-

Induction of Catalepsy: Haloperidol (B65202) (0.75 mg/kg, i.p.) is administered to induce a cataleptic state.

-

Drug Administration: ML218 is administered orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg) at a specified time after haloperidol injection.

-

Behavioral Assessment: Catalepsy is measured as the latency for the rat to remove its forepaws from a horizontal bar. A cut-off time (e.g., 30 seconds) is typically used.

-

Data Analysis: The latency to withdraw the forepaws is recorded, and the effect of ML218 is compared to a vehicle control and a positive control (e.g., an A2A antagonist).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ML218 and a typical experimental workflow for its characterization.

Caption: Mechanism of ML218 action on T-type calcium channels.

Caption: Experimental workflow for the discovery and characterization of ML218.

Therapeutic Potential

The ability of ML218 to modulate neuronal excitability by inhibiting T-type calcium channels highlights its therapeutic potential for a variety of neurological disorders characterized by aberrant neuronal firing.

-

Parkinson's Disease: By inhibiting T-type calcium currents and subsequent rebound burst activity in subthalamic nucleus neurons, ML218 has shown efficacy in a preclinical model of Parkinson's disease.[1][2][3]

-

Neuropathic Pain: T-type calcium channels, particularly CaV3.2, are upregulated in dorsal root ganglion neurons in models of neuropathic pain.[4] The inhibition of these channels by ML218 suggests its potential as an analgesic for chronic pain conditions.[4]

-

Epilepsy: T-type calcium channels are known to be involved in the generation of absence seizures.[2][3] The inhibitory action of ML218 on these channels suggests its potential as an anti-epileptic drug.

Conclusion

This compound is a well-characterized, selective, and centrally active T-type calcium channel antagonist. Its robust effects in both in vitro and in vivo models make it an invaluable tool for elucidating the physiological and pathophysiological roles of T-type calcium channels. The comprehensive data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for a range of neurological disorders. Further research into the clinical applications of ML218 and similar compounds is warranted.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of selective Cav3 channel blockers for treatment of neuropathic pain - Xinmin Xie [grantome.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 7. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

The T-Type Calcium Channel Blocker ML218: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

ML218 is a potent and selective inhibitor of T-type calcium channels, which are low-voltage-activated ion channels crucial in regulating neuronal excitability and pacemaking activity.[1][2] This technical guide provides an in-depth overview of ML218's target selectivity, quantitative data on its activity, and the experimental protocols used for its characterization.

Target Calcium Channel Subtypes

ML218 demonstrates high selectivity for the T-type calcium channel family, which comprises three subtypes: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I).[1][3] It is a potent blocker of all three T-type calcium channel subtypes.[3][4][5] In contrast, ML218 shows significantly less inhibition of high-voltage-activated calcium channels, such as L-type and N-type channels, as well as other ion channels like KATP potassium channels and hERG channels.[1][4][6] This selectivity makes ML218 a valuable pharmacological tool for studying the physiological and pathological roles of T-type calcium channels.[1][3]

Quantitative Data Summary

The inhibitory activity of ML218 on T-type calcium channel subtypes has been quantified using various experimental assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Subtype | Assay Type | IC50 (nM) | Reference |

| CaV3.2 | Ca2+ Flux | 150 | [3][5][7] |

| CaV3.2 | Patch-Clamp Electrophysiology | 310 | [3][4][5] |

| CaV3.3 | Patch-Clamp Electrophysiology | 270 | [3][4][5] |

Experimental Protocols

The characterization of ML218's activity on T-type calcium channels primarily involves electrophysiological and calcium flux assays.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is a gold-standard technique to directly measure the ion flow through voltage-gated calcium channels in response to membrane depolarization.

Objective: To determine the effect of ML218 on T-type calcium currents in cells expressing specific CaV subtypes or in native neurons.

General Protocol:

-

Cell Preparation: Human embryonic kidney (HEK293) cells are stably transfected to express the desired human T-type calcium channel subtype (e.g., CaV3.2 or CaV3.3). Alternatively, primary neurons that endogenously express T-type channels, such as dorsal root ganglion (DRG) neurons or subthalamic nucleus (STN) neurons, are isolated and cultured.[1][8]

-

Recording Setup: The cells are placed on the stage of an inverted microscope. A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution and brought into contact with the cell membrane.

-

Whole-Cell Configuration: A gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell's interior.

-

Voltage Protocol: The membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure the T-type channels are in a closed, ready-to-be-activated state.[8][9] Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit T-type calcium currents.[8][9]

-

Compound Application: ML218 is dissolved in an external solution and applied to the cell at various concentrations. The effect of the compound on the amplitude of the T-type calcium current is measured.

-

Data Analysis: The inhibitory effect of ML218 is quantified by measuring the reduction in the peak current amplitude at each concentration. An IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

This method was used to determine the IC50 values for ML218 on CaV3.2 and CaV3.3 channels.[3][5]

Calcium Flux Assay

Calcium flux assays provide a high-throughput method to indirectly measure the activity of calcium channels by detecting changes in intracellular calcium concentration.

Objective: To screen and characterize compounds that modulate calcium channel activity.

General Protocol:

-

Cell Preparation: Cells expressing the target calcium channel are seeded into multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Incubation: The cells are incubated with varying concentrations of ML218.

-

Depolarization: A depolarizing stimulus (e.g., a high concentration of potassium chloride) is added to the wells to activate the voltage-gated calcium channels.

-

Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity before and after depolarization.

-

Data Analysis: The inhibitory effect of ML218 is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control. The IC50 value is then calculated.

This assay was utilized to determine the IC50 of ML218 on CaV3.2 channels.[3][5]

Visualizations

Voltage-Gated Calcium Channel Classification

The following diagram illustrates the classification of voltage-gated calcium channels, highlighting the T-type channels as the target of ML218.

Caption: Classification of Voltage-Gated Calcium Channels.

Electrophysiology Workflow for ML218 Characterization

The following diagram outlines the typical workflow for characterizing the effect of ML218 on T-type calcium channels using patch-clamp electrophysiology.

Caption: Patch-Clamp Electrophysiology Workflow.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The T-Type Calcium Channel Blocker ML218: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

ML218 is a potent and selective inhibitor of T-type calcium channels, which are low-voltage-activated ion channels crucial in regulating neuronal excitability and pacemaking activity.[1][2] This technical guide provides an in-depth overview of ML218's target selectivity, quantitative data on its activity, and the experimental protocols used for its characterization.

Target Calcium Channel Subtypes

ML218 demonstrates high selectivity for the T-type calcium channel family, which comprises three subtypes: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I).[1][3] It is a potent blocker of all three T-type calcium channel subtypes.[3][4][5] In contrast, ML218 shows significantly less inhibition of high-voltage-activated calcium channels, such as L-type and N-type channels, as well as other ion channels like KATP potassium channels and hERG channels.[1][4][6] This selectivity makes ML218 a valuable pharmacological tool for studying the physiological and pathological roles of T-type calcium channels.[1][3]

Quantitative Data Summary

The inhibitory activity of ML218 on T-type calcium channel subtypes has been quantified using various experimental assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Subtype | Assay Type | IC50 (nM) | Reference |

| CaV3.2 | Ca2+ Flux | 150 | [3][5][7] |

| CaV3.2 | Patch-Clamp Electrophysiology | 310 | [3][4][5] |

| CaV3.3 | Patch-Clamp Electrophysiology | 270 | [3][4][5] |

Experimental Protocols

The characterization of ML218's activity on T-type calcium channels primarily involves electrophysiological and calcium flux assays.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is a gold-standard technique to directly measure the ion flow through voltage-gated calcium channels in response to membrane depolarization.

Objective: To determine the effect of ML218 on T-type calcium currents in cells expressing specific CaV subtypes or in native neurons.

General Protocol:

-

Cell Preparation: Human embryonic kidney (HEK293) cells are stably transfected to express the desired human T-type calcium channel subtype (e.g., CaV3.2 or CaV3.3). Alternatively, primary neurons that endogenously express T-type channels, such as dorsal root ganglion (DRG) neurons or subthalamic nucleus (STN) neurons, are isolated and cultured.[1][8]

-

Recording Setup: The cells are placed on the stage of an inverted microscope. A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution and brought into contact with the cell membrane.

-

Whole-Cell Configuration: A gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell's interior.

-

Voltage Protocol: The membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure the T-type channels are in a closed, ready-to-be-activated state.[8][9] Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit T-type calcium currents.[8][9]

-

Compound Application: ML218 is dissolved in an external solution and applied to the cell at various concentrations. The effect of the compound on the amplitude of the T-type calcium current is measured.

-

Data Analysis: The inhibitory effect of ML218 is quantified by measuring the reduction in the peak current amplitude at each concentration. An IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

This method was used to determine the IC50 values for ML218 on CaV3.2 and CaV3.3 channels.[3][5]

Calcium Flux Assay

Calcium flux assays provide a high-throughput method to indirectly measure the activity of calcium channels by detecting changes in intracellular calcium concentration.

Objective: To screen and characterize compounds that modulate calcium channel activity.

General Protocol:

-

Cell Preparation: Cells expressing the target calcium channel are seeded into multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Incubation: The cells are incubated with varying concentrations of ML218.

-

Depolarization: A depolarizing stimulus (e.g., a high concentration of potassium chloride) is added to the wells to activate the voltage-gated calcium channels.

-

Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity before and after depolarization.

-

Data Analysis: The inhibitory effect of ML218 is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control. The IC50 value is then calculated.

This assay was utilized to determine the IC50 of ML218 on CaV3.2 channels.[3][5]

Visualizations

Voltage-Gated Calcium Channel Classification

The following diagram illustrates the classification of voltage-gated calcium channels, highlighting the T-type channels as the target of ML218.

Caption: Classification of Voltage-Gated Calcium Channels.

Electrophysiology Workflow for ML218 Characterization

The following diagram outlines the typical workflow for characterizing the effect of ML218 on T-type calcium channels using patch-clamp electrophysiology.

Caption: Patch-Clamp Electrophysiology Workflow.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

ML218 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor. This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Compound Information

| Identifier | Value | Source |

| Compound Name | This compound | Multiple Sources |

| CAS Number (ML218 free base) | 1346233-68-8 | GlpBio[1], MedKoo[2], Cayman Chemical[3] |

| CAS Number (this compound) | 2319922-08-0 | ChemBK[4] |

| Molecular Formula (hydrochloride) | C₁₉H₂₇Cl₃N₂O | PubChem[5], ChemBK[4] |

| Molecular Weight (ML218 free base) | 369.33 g/mol | MedKoo[2], Cayman Chemical[3] |

| Molecular Weight (hydrochloride) | 405.79 g/mol | Tocris Bioscience[6][7], PubChem[5] |

Pharmacological Data

ML218 is a potent and selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[1][8] It exhibits no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels.[8]

| Parameter | Value | Assay | Source |

| IC₅₀ (Caᵥ3.2) | 310 nM | Patch Clamp Electrophysiology | MedChemExpress[8], GlpBio[1] |

| IC₅₀ (Caᵥ3.3) | 270 nM | Patch Clamp Electrophysiology | MedChemExpress[8], GlpBio[1] |

Signaling Pathway of ML218 in Neurons

ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated channels that play a crucial role in regulating neuronal excitability. In conditions such as Parkinson's disease, abnormal burst firing in the subthalamic nucleus (STN) is a key pathological feature. T-type calcium channels contribute to this aberrant activity. By inhibiting these channels, ML218 reduces the calcium influx that triggers these bursts, thereby normalizing neuronal firing patterns.

Caption: Signaling pathway of ML218 in inhibiting neuronal burst firing.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to measure the effect of ML218 on T-type calcium currents in isolated neurons (e.g., subthalamic nucleus neurons).

Methodology:

-

Cell Preparation: Isolate and culture target neurons on glass coverslips.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg, and 0.5 GTP-Na, adjusted to pH 7.3 with CsOH.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.

-

Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

-

Perfuse the bath with a control solution and record baseline currents.

-

Apply this compound at the desired concentration (e.g., 1 µM) and record the currents again.

-

Wash out the drug to observe any reversal of the effect.

-

-

Data Analysis: Measure the peak amplitude of the T-type current before, during, and after ML218 application. Calculate the percentage of inhibition.

Caption: Workflow for in vitro electrophysiology experiment.

In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential anti-parkinsonian effects of ML218. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by compounds with anti-parkinsonian activity.

Methodology:

-

Animals: Use adult male Sprague-Dawley rats.

-

Acclimatization: Acclimate the animals to the testing environment for at least one week before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).

-

After a set time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally, i.p.) to induce catalepsy.

-

-

Catalepsy Assessment (Bar Test):

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the descent latencies between the vehicle-treated and ML218-treated groups. A significant reduction in descent latency in the ML218 group indicates a reversal of catalepsy.

Caption: Workflow for the haloperidol-induced catalepsy experiment.

In Vitro Cell Proliferation Assay: Oral Cancer Cells

This protocol is to determine the effect of this compound on the proliferation of oral cancer cell lines.

Methodology:

-

Cell Culture: Culture human oral squamous carcinoma cells (e.g., Cal 27) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Include a vehicle-only control group.

-

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Proliferation Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value if applicable.

Caption: Workflow for the in vitro cell proliferation assay.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 4. Figure 3, ML218 reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 8. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

ML218 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor. This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Compound Information

| Identifier | Value | Source |

| Compound Name | This compound | Multiple Sources |

| CAS Number (ML218 free base) | 1346233-68-8 | GlpBio[1], MedKoo[2], Cayman Chemical[3] |

| CAS Number (this compound) | 2319922-08-0 | ChemBK[4] |

| Molecular Formula (hydrochloride) | C₁₉H₂₇Cl₃N₂O | PubChem[5], ChemBK[4] |

| Molecular Weight (ML218 free base) | 369.33 g/mol | MedKoo[2], Cayman Chemical[3] |

| Molecular Weight (hydrochloride) | 405.79 g/mol | Tocris Bioscience[6][7], PubChem[5] |

Pharmacological Data

ML218 is a potent and selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[1][8] It exhibits no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels.[8]

| Parameter | Value | Assay | Source |

| IC₅₀ (Caᵥ3.2) | 310 nM | Patch Clamp Electrophysiology | MedChemExpress[8], GlpBio[1] |

| IC₅₀ (Caᵥ3.3) | 270 nM | Patch Clamp Electrophysiology | MedChemExpress[8], GlpBio[1] |

Signaling Pathway of ML218 in Neurons

ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated channels that play a crucial role in regulating neuronal excitability. In conditions such as Parkinson's disease, abnormal burst firing in the subthalamic nucleus (STN) is a key pathological feature. T-type calcium channels contribute to this aberrant activity. By inhibiting these channels, ML218 reduces the calcium influx that triggers these bursts, thereby normalizing neuronal firing patterns.

Caption: Signaling pathway of ML218 in inhibiting neuronal burst firing.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to measure the effect of ML218 on T-type calcium currents in isolated neurons (e.g., subthalamic nucleus neurons).

Methodology:

-

Cell Preparation: Isolate and culture target neurons on glass coverslips.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg, and 0.5 GTP-Na, adjusted to pH 7.3 with CsOH.

-

-

Recording Procedure:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.

-

Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

-

Perfuse the bath with a control solution and record baseline currents.

-

Apply this compound at the desired concentration (e.g., 1 µM) and record the currents again.

-

Wash out the drug to observe any reversal of the effect.

-

-

Data Analysis: Measure the peak amplitude of the T-type current before, during, and after ML218 application. Calculate the percentage of inhibition.

Caption: Workflow for in vitro electrophysiology experiment.

In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential anti-parkinsonian effects of ML218. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by compounds with anti-parkinsonian activity.

Methodology:

-

Animals: Use adult male Sprague-Dawley rats.

-

Acclimatization: Acclimate the animals to the testing environment for at least one week before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).

-

After a set time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally, i.p.) to induce catalepsy.

-

-

Catalepsy Assessment (Bar Test):

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the descent latencies between the vehicle-treated and ML218-treated groups. A significant reduction in descent latency in the ML218 group indicates a reversal of catalepsy.

Caption: Workflow for the haloperidol-induced catalepsy experiment.

In Vitro Cell Proliferation Assay: Oral Cancer Cells

This protocol is to determine the effect of this compound on the proliferation of oral cancer cell lines.

Methodology:

-

Cell Culture: Culture human oral squamous carcinoma cells (e.g., Cal 27) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Include a vehicle-only control group.

-

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Proliferation Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value if applicable.

Caption: Workflow for the in vitro cell proliferation assay.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 4. Figure 3, ML218 reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 8. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ML218 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels.[1][2] T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are implicated in a variety of neurological and psychiatric disorders, including epilepsy, pain, and sleep disorders.[1][2] ML218 has emerged as a valuable chemical probe for studying the physiological and pathological roles of these channels.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, potency, and selectivity, along with detailed experimental protocols and visual representations of key concepts.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of this compound.

Table 1: Inhibitory Potency of ML218 Against T-type Calcium Channels

| Channel Subtype | Assay Type | IC50 (nM) | Reference |

| CaV3.2 | Patch-clamp Electrophysiology | 310 | [1][2] |

| CaV3.3 | Patch-clamp Electrophysiology | 270 | [1][2] |

| CaV3.2 | Calcium Flux Assay | 150 | [1][2] |

Table 2: Selectivity Profile of ML218

| Channel/Receptor | Activity | Reference |

| L-type Calcium Channels | No significant inhibition | [3] |

| N-type Calcium Channels | No significant inhibition | [3] |

| KATP Potassium Channels | No significant inhibition | [3] |

| hERG Potassium Channels | No significant inhibition | [3] |

Mechanism of Action

ML218 acts as a direct pore blocker of T-type calcium channels. Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the channel. Specifically, the 3,5-dichlorobenzamide group of the molecule projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing the flow of calcium ions. This mechanism of action contributes to its state-dependent inhibition of the channel.

Experimental Protocols

Disclaimer: The detailed, step-by-step protocols from the original characterization study by Xiang et al. (2011) are not publicly available. The following protocols are representative reconstructions based on the methods described in the publication and standard laboratory practices.

Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of ML218 on T-type calcium currents in a whole-cell patch-clamp configuration.

1. Cell Preparation:

-

Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells stably expressing CaV3.2 or CaV3.3) on glass coverslips.

-

Alternatively, use primary neurons known to endogenously express T-type calcium channels, such as dorsal root ganglion (DRG) or subthalamic nucleus (STN) neurons.[1]

2. Solutions:

-

External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

-

Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV to ensure the availability of T-type calcium channels.

-

Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV.

-

Establish a stable baseline recording of the T-type calcium current.

-

Perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the inhibition of the T-type calcium current at each concentration.

4. Data Analysis:

-

Measure the peak inward current at each ML218 concentration.

-

Normalize the current amplitude to the baseline current.

-

Plot the normalized current as a function of the ML218 concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

Calcium Flux Assay

This assay provides a higher-throughput method to assess the inhibitory activity of ML218 on T-type calcium channels.

1. Cell Preparation:

-

Plate cells expressing the T-type calcium channel of interest in a 96-well or 384-well black-walled, clear-bottom microplate.

-

Allow the cells to adhere and form a confluent monolayer.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1 AM).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

-

Wash the cells with a physiological salt solution to remove excess dye.

3. Assay Procedure:

-

Add various concentrations of this compound to the wells and incubate for a predetermined time.

-

Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Inject a depolarizing stimulus (e.g., a solution with elevated potassium concentration) to activate the T-type calcium channels.

-

Record the change in fluorescence intensity over time, which corresponds to the influx of calcium.

4. Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the ΔF in the presence of ML218 to the control wells (no compound).

-

Plot the normalized response as a function of ML218 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: T-type calcium channel signaling pathway and the inhibitory action of ML218.

Caption: Experimental workflow for the discovery and characterization of ML218.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isthmin is a novel secreted angiogenesis inhibitor that inhibits tumour growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Characterization of ML218 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels.[1][2] T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are implicated in a variety of neurological and psychiatric disorders, including epilepsy, pain, and sleep disorders.[1][2] ML218 has emerged as a valuable chemical probe for studying the physiological and pathological roles of these channels.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, potency, and selectivity, along with detailed experimental protocols and visual representations of key concepts.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of this compound.

Table 1: Inhibitory Potency of ML218 Against T-type Calcium Channels

| Channel Subtype | Assay Type | IC50 (nM) | Reference |

| CaV3.2 | Patch-clamp Electrophysiology | 310 | [1][2] |

| CaV3.3 | Patch-clamp Electrophysiology | 270 | [1][2] |

| CaV3.2 | Calcium Flux Assay | 150 | [1][2] |

Table 2: Selectivity Profile of ML218

| Channel/Receptor | Activity | Reference |

| L-type Calcium Channels | No significant inhibition | [3] |

| N-type Calcium Channels | No significant inhibition | [3] |

| KATP Potassium Channels | No significant inhibition | [3] |

| hERG Potassium Channels | No significant inhibition | [3] |

Mechanism of Action

ML218 acts as a direct pore blocker of T-type calcium channels. Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the channel. Specifically, the 3,5-dichlorobenzamide (B1294675) group of the molecule projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing the flow of calcium ions. This mechanism of action contributes to its state-dependent inhibition of the channel.

Experimental Protocols

Disclaimer: The detailed, step-by-step protocols from the original characterization study by Xiang et al. (2011) are not publicly available. The following protocols are representative reconstructions based on the methods described in the publication and standard laboratory practices.

Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of ML218 on T-type calcium currents in a whole-cell patch-clamp configuration.

1. Cell Preparation:

-

Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells stably expressing CaV3.2 or CaV3.3) on glass coverslips.

-

Alternatively, use primary neurons known to endogenously express T-type calcium channels, such as dorsal root ganglion (DRG) or subthalamic nucleus (STN) neurons.[1]

2. Solutions:

-

External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

-

Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV to ensure the availability of T-type calcium channels.

-

Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV.

-

Establish a stable baseline recording of the T-type calcium current.

-

Perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the inhibition of the T-type calcium current at each concentration.

4. Data Analysis:

-

Measure the peak inward current at each ML218 concentration.

-

Normalize the current amplitude to the baseline current.

-

Plot the normalized current as a function of the ML218 concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

Calcium Flux Assay

This assay provides a higher-throughput method to assess the inhibitory activity of ML218 on T-type calcium channels.

1. Cell Preparation:

-

Plate cells expressing the T-type calcium channel of interest in a 96-well or 384-well black-walled, clear-bottom microplate.

-

Allow the cells to adhere and form a confluent monolayer.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1 AM).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

-

Wash the cells with a physiological salt solution to remove excess dye.

3. Assay Procedure:

-

Add various concentrations of this compound to the wells and incubate for a predetermined time.

-

Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Inject a depolarizing stimulus (e.g., a solution with elevated potassium concentration) to activate the T-type calcium channels.

-

Record the change in fluorescence intensity over time, which corresponds to the influx of calcium.

4. Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the ΔF in the presence of ML218 to the control wells (no compound).

-

Plot the normalized response as a function of ML218 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: T-type calcium channel signaling pathway and the inhibitory action of ML218.

Caption: Experimental workflow for the discovery and characterization of ML218.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isthmin is a novel secreted angiogenesis inhibitor that inhibits tumour growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ML218 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor. The information is compiled from preclinical studies and is intended to support further research and development efforts.

Introduction

This compound is a novel, centrally active T-type calcium channel inhibitor that has demonstrated potential therapeutic effects in various neurological and pathological conditions.[1][2] As a selective blocker of Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3 channels, ML218 offers a valuable tool for investigating the role of these channels in cellular function and disease.[3][4] This document summarizes the key pharmacokinetic and pharmacodynamic characteristics of ML218, details the experimental methodologies used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Pharmacodynamics

ML218 exerts its pharmacological effects primarily through the inhibition of T-type calcium channels, which are low-voltage-activated channels involved in a variety of physiological processes, including neuronal excitability and signaling.[4]

In Vitro Activity

ML218 is a potent inhibitor of T-type calcium channels, with IC50 values of 310 nM for Ca(v)3.2 and 270 nM for Ca(v)3.3.[3][4] In electrophysiology studies on subthalamic nucleus (STN) neurons, 3 µM of ML218 was shown to inhibit over 50% of the low-threshold spike (LTS) amplitude and depress over 60% of rebound burst activity. The compound displays selectivity for T-type channels over L-type and N-type calcium channels, as well as KATP and hERG potassium channels.[5]

In Vivo Efficacy

The in vivo efficacy of ML218 has been evaluated in several preclinical models:

-

Parkinson's Disease Model: In a haloperidol-induced catalepsy model in rats, a preclinical model for Parkinson's disease, orally administered ML218 was found to be efficacious in a dose-dependent manner.[3]

-

Cerebral Ischemia-Reperfusion Injury: In a mouse model of cerebral ischemia-reperfusion (CI/R) injury, intraperitoneal administration of ML218 (5 mg/kg and 10 mg/kg) was observed to ameliorate behavioral impairments and reduce cerebral infarction and edema.[1][2]

-

Oral Cancer: ML218 has been shown to inhibit the proliferation of Cal 27 oral cancer cells, suggesting a potential role in cancer research.[2]

-

MPTP-Treated Monkey Model: In contrast to rodent models, systemic injections of ML218 (1, 10, or 30 mg/kg) did not demonstrate specific antiparkinsonian effects in MPTP-treated parkinsonian monkeys, with sedative effects being noted.[6]

Pharmacokinetics

ML218 is orally active and demonstrates the ability to penetrate the blood-brain barrier.[5] Its pharmacokinetic profile has been characterized in rats and monkeys.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of ML218.

Table 1: In Vitro DMPK Parameters of ML218 [4]

| Parameter | Rat | Human |

| Plasma Protein Binding (fu) | 9.1% | 3.3% |

| Intrinsic Clearance (CLint) in Liver Microsomes | 115 mL/min/kg (High) | 12.7 mL/min/kg (Low to Moderate) |

Table 2: In Vivo Pharmacokinetic Parameters of ML218 in Rats [5]

| Route | Dose (mg/kg) | Mean Residence Time (MRT) | Terminal Half-life (t1/2) |

| IV | 1 | ~7 h | 7 h |

Table 3: Plasma and Brain Concentrations of ML218 in Rats [5]

| Dose (mg/kg, p.o.) | Free Plasma Concentration | Free Brain Concentration |

| 3 | 98 nM | 1.66 µM |

| 10 | 282 nM | 5.03 µM |

| 30 | 1.2 µM | 17.7 µM |

Table 4: Pharmacokinetic Parameters of ML218 in MPTP-Treated Monkeys [6]

| Route | Peak CSF Concentration Time |

| s.c. | 1-2 h |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Haloperidol-Induced Catalepsy in Rats

-

Objective: To assess the anti-Parkinsonian efficacy of ML218.

-

Method:

-

A cataleptic state is induced in rats by the administration of the dopamine (B1211576) antagonist haloperidol (B65202) (0.75 mg/kg).

-

Test compounds (ML218) are administered orally in a dose-dependent manner.

-

The reversal of the cataleptic state is measured to determine the efficacy of the test compound. Catalepsy is often assessed using the bar test, where the time it takes for the animal to remove its forepaws from an elevated bar is measured.

-

Cerebral Ischemia-Reperfusion (CI/R) Injury in Mice

-

Objective: To evaluate the neuroprotective effects of ML218 in a model of stroke.

-

Method:

-

CI/R injury is induced in Swiss Albino mice by the occlusion of the common carotid arteries, followed by reperfusion.[1][2]

-

ML218 is administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg.[1][2]

-

Assessments include behavioral tests (e.g., learning, memory, motor coordination), measurement of cerebral infarction and edema, and histopathological analysis.[1][2]

-

MPTP-Treated Monkey Model of Parkinson's Disease

-

Objective: To evaluate the antiparkinsonian effects of ML218 in a primate model.

-

Method:

-

Rhesus monkeys are chronically treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce a stable parkinsonian state.[6]

-

ML218 is administered via systemic injection at doses of 1, 10, or 30 mg/kg.[6]

-

Behavioral effects are monitored to assess for any antiparkinsonian activity.[6]

-

Cal 27 Oral Cancer Cell Proliferation Assay

-

Objective: To determine the effect of ML218 on the proliferation of oral cancer cells.

-

Method:

-

Cal 27 oral squamous carcinoma cells are cultured in appropriate media.

-

Cells are treated with this compound.

-

Cell proliferation is measured using standard assays such as the MTT or Alamar Blue assay to determine the inhibitory effect of the compound.

-

Signaling Pathways and Experimental Workflows